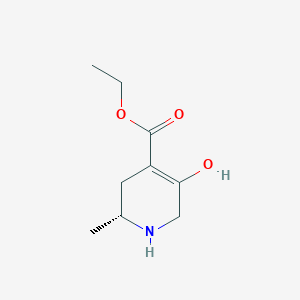
Ethyl (R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by a tetrahydropyridine ring substituted with a hydroxy group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of a chloride derivative
Scientific Research Applications
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-5-carboxylate
- Methyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate
Uniqueness
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 5-position and the ester group at the 4-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl (2R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6,10-11H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
FCHNYIOTDDLOFU-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(CN[C@@H](C1)C)O |
Canonical SMILES |
CCOC(=O)C1=C(CNC(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















